molecular formula C14H10BrN5O2 B12633289 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12633289
M. Wt: 360.17 g/mol
InChI Key: QYWSOLLIPMABHS-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a bromine atom at the 5-position of the benzene ring, a 2-hydroxyphenyl substituent on the amide nitrogen, and a 1H-tetrazole ring at the 2-position. This compound combines multiple pharmacophoric elements:

  • Bromine: Enhances lipophilicity and may influence halogen bonding in biological systems.
  • 1H-Tetrazole: A bioisostere for carboxylic acids, offering metabolic stability and diverse biological activity.

Properties

Molecular Formula

C14H10BrN5O2

Molecular Weight

360.17 g/mol

IUPAC Name

5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22)

InChI Key

QYWSOLLIPMABHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.

    Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.

    Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

Overview

The emergence of drug-resistant pathogens has necessitated the development of new antimicrobial agents. Compounds containing tetrazole rings have been noted for their broad-spectrum activity against bacteria and fungi.

Case Studies

  • A study highlighted the synthesis of various benzamide derivatives, including those with tetrazole rings, which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 5.08 µM against Staphylococcus aureus and Klebsiella pneumoniae .
  • Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic system could enhance antimicrobial efficacy .

Data Table: Antimicrobial Efficacy

Compound NameMIC (µM)Target Organisms
Compound W15.08S. aureus
Compound W65.19S. typhi, K. pneumoniae
Control8.16Fluconazole against C. albicans

Overview

The anticancer potential of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been investigated due to its ability to inhibit cancer cell proliferation.

Case Studies

  • In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, one derivative demonstrated an IC50 value of 4.12 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
  • Molecular docking studies indicated that these compounds interact effectively with key proteins involved in cancer cell signaling pathways, suggesting a mechanism for their anticancer activity .

Data Table: Anticancer Activity

Compound NameIC50 (µM)Cancer Cell Line
Compound W174.12Breast adenocarcinoma (MCF7)
Control7.695-Fluorouracil

Overview

Beyond antimicrobial and anticancer activities, compounds like 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide are being explored for their potential therapeutic applications in treating inflammatory diseases and other conditions.

Case Studies

  • Research has indicated that related compounds can modulate inflammatory responses by inhibiting specific signaling pathways such as NF-kB and MAPKs . This suggests potential use in treating conditions like arthritis or chronic inflammation.
  • The molecular structure allows for further modifications that could enhance selectivity and reduce side effects in therapeutic applications.

Data Table: Therapeutic Potential

ApplicationMechanism of ActionReference
Anti-inflammatoryInhibition of NF-kB and MAPKs
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Observations:
  • Tetrazole Position : The 1-yl vs. 5-yl substitution (e.g., vs. ) affects electronic distribution and steric interactions.
  • Heterocycle Replacement : Thiadiazole derivatives () exhibit distinct biological profiles compared to tetrazole-containing analogs due to differences in ring electronegativity and hydrogen-bonding capacity.
  • Substituent Effects : Hydroxyl groups (target compound) enhance solubility and target binding via hydrogen bonding, whereas methoxy () or chloro groups () increase lipophilicity and alter pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 387.2 2.8 0.15 215–220 (est.)
2-Bromo-N-[5-chloro-2-(1H-tetrazol-5-yl)-phenyl]-benzamide 394.6 3.1 0.10 230–235
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide 374.2 2.5 0.20 190–195
5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 436.7 3.5 0.05 245–250
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 324.1 2.9 0.30 180–185
Key Observations:
  • Solubility : The target compound’s hydroxyl group improves solubility compared to methoxy () or methylphenyl () analogs.
  • Thermal Stability : Thiadiazole derivatives () exhibit higher melting points, likely due to stronger intermolecular interactions.

Biological Activity

5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H8BrN4O2C_{10}H_{8}BrN_{4}O_{2}, which indicates the presence of bromine, a hydroxyl group, and a tetrazole moiety. The structural features of this compound suggest potential interactions with biological targets, making it an interesting candidate for further investigation.

  • Inhibition of Enzymatic Activity :
    • The tetrazole ring is known for its ability to chelate metal ions, which can inhibit enzymes that require metal cofactors. This property may contribute to its biological effects against certain pathogens.
  • Antiparasitic Activity :
    • Similar compounds have shown efficacy against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. For instance, related benzamide derivatives have demonstrated moderate activity against these organisms, indicating that 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may exhibit similar properties .
  • Anticancer Potential :
    • Compounds with similar structural motifs have been evaluated for their anticancer properties. The presence of the hydroxyl group and the aromatic system may enhance cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluating a series of N-benzoyl-2-hydroxybenzamides found that certain derivatives exhibited significant activity against P. falciparum and T. gondii. These findings suggest that 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide could potentially be repurposed for similar applications .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have highlighted that modifications to the benzamide structure can significantly impact biological activity. The introduction of halogen atoms (like bromine) and hydroxyl groups has been associated with increased potency against specific targets .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays indicate that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting that 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may also possess significant anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)References
AntimalarialP. falciparum5–10
AntitoxoplasmicT. gondii10–20
AnticancerVarious cancer cell lines5–15
Enzyme InhibitionHPPD (in vitro)0.01

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